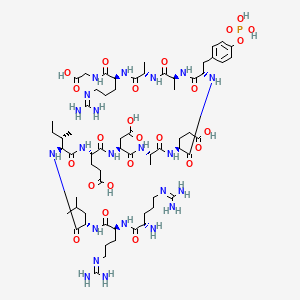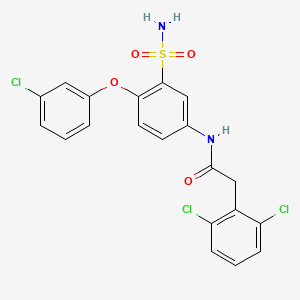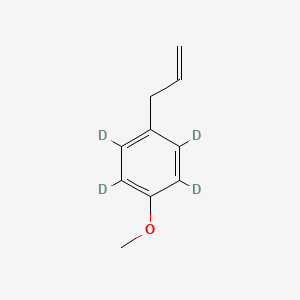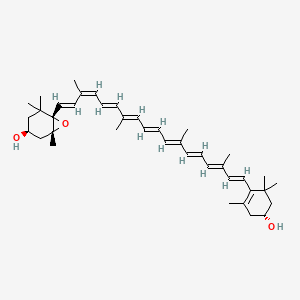
RRLIEDAEpYAARG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound RRLIEDAEpYAARG is a tyrosine phosphopeptide, which is a type of peptide that includes a phosphorylated tyrosine residue. This compound is often used in biochemical research, particularly in studies involving protein tyrosine phosphatases (PTPs), which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RRLIEDAEpYAARG typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents. The tyrosine residue is phosphorylated during the synthesis process .
Industrial Production Methods
While industrial-scale production of this compound is less common due to its specialized use in research, the principles of SPPS can be scaled up. Automation of the SPPS process allows for the efficient production of larger quantities of the peptide .
Chemical Reactions Analysis
Types of Reactions
RRLIEDAEpYAARG primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in studies involving protein tyrosine phosphatases .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme.
Dephosphorylation: This reaction involves protein tyrosine phosphatases (PTPs) and often occurs under physiological conditions (pH 7.4, 37°C)
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of the peptide. The phosphorylated form is often used as a substrate in enzymatic assays .
Scientific Research Applications
RRLIEDAEpYAARG is widely used in scientific research due to its role as a substrate for protein tyrosine phosphatases. Some of its applications include:
Mechanism of Action
RRLIEDAEpYAARG functions as a substrate for protein tyrosine phosphatases. The phosphorylated tyrosine residue is recognized and dephosphorylated by these enzymes. This dephosphorylation reaction is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
RRLIEDAEYAARG: Similar to RRLIEDAEpYAARG but lacks the phosphorylated tyrosine residue.
RRLIEDAEpYAAAG: Another variant with a different sequence but still contains a phosphorylated tyrosine
Uniqueness
This compound is unique due to its specific sequence and the presence of a phosphorylated tyrosine residue. This makes it an ideal substrate for studying protein tyrosine phosphatases, providing insights into enzyme specificity and activity .
Properties
Molecular Formula |
C64H107N22O24P |
|---|---|
Molecular Weight |
1599.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H107N22O24P/c1-8-31(4)49(86-60(105)42(26-30(2)3)83-55(100)39(14-11-25-74-64(70)71)81-53(98)37(65)12-9-23-72-62(66)67)61(106)82-41(20-22-46(89)90)57(102)85-44(28-47(91)92)59(104)78-34(7)52(97)80-40(19-21-45(87)88)56(101)84-43(27-35-15-17-36(18-16-35)110-111(107,108)109)58(103)77-32(5)50(95)76-33(6)51(96)79-38(13-10-24-73-63(68)69)54(99)75-29-48(93)94/h15-18,30-34,37-44,49H,8-14,19-29,65H2,1-7H3,(H,75,99)(H,76,95)(H,77,103)(H,78,104)(H,79,96)(H,80,97)(H,81,98)(H,82,106)(H,83,100)(H,84,101)(H,85,102)(H,86,105)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)(H2,107,108,109)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
InChI Key |
IFWOHLKCQOEGLG-VDNREOAASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)


![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)


